N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine
Description
N-(3-Bromobenzyl)-N-cyclopentyl-N-methylamine (CAS: 1119450-09-7) is a tertiary amine featuring a brominated benzyl group, a cyclopentyl substituent, and a methyl group. Its molecular formula is C₁₃H₁₈BrN, with a molecular weight of 268.20 g/mol . The compound’s structure combines aromatic (3-bromobenzyl), alicyclic (cyclopentyl), and short-chain alkyl (methyl) moieties, making it a versatile scaffold in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylcyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-15(13-7-2-3-8-13)10-11-5-4-6-12(14)9-11/h4-6,9,13H,2-3,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFJNYQBWRNPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine typically involves the reaction of 3-bromobenzyl chloride with N-cyclopentyl-N-methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopentyl or methylamine groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. These reactions are usually performed in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include N-(3-hydroxybenzyl)-N-cyclopentyl-N-methylamine, N-(3-aminobenzyl)-N-cyclopentyl-N-methylamine, and N-(3-thiolbenzyl)-N-cyclopentyl-N-methylamine.
Oxidation Reactions: Products include this compound N-oxide and other oxidized derivatives.
Reduction Reactions: Products include N-cyclopentyl-N-methylamine and other reduced derivatives.
Scientific Research Applications
N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition. It is also used in cell culture studies to investigate cellular responses to chemical stimuli.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopentyl and methylamine groups can interact with hydrophobic and hydrophilic regions of the target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Halogen Substitution : The bromine atom in the target compound offers distinct electronic and steric properties compared to chlorine or fluorine analogs, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Alicyclic vs.
Molecular Weight : Higher molecular weight in the target compound (268.20 g/mol) compared to simpler analogs (e.g., 214.11 g/mol for (3-bromobenzyl)dimethylamine) may impact pharmacokinetic properties like solubility .
Pharmacological Potential (Inferred from Analogs)
- Anticancer Activity : Triazine derivatives with 3-bromophenyl groups (e.g., 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) demonstrate anticancer activity, though direct evidence for the target compound is lacking .
Biological Activity
N-(3-bromobenzyl)-N-cyclopentyl-N-methylamine is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and relevant research findings.
Structure and Properties
The compound features a 3-bromobenzyl moiety, a cyclopentyl group, and a methylamine functional group. The presence of the bromine atom is significant as it can enhance the compound's binding affinity to various biological targets, potentially increasing its pharmacological efficacy.
This compound interacts with specific molecular targets, such as enzymes and receptors. The bromobenzyl group facilitates binding to these targets, while the cyclopentyl and methylamine components modulate the overall activity and selectivity of the compound. This interaction may lead to inhibition or activation of biochemical pathways, depending on the target involved.
In Vitro Studies
Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial effects against various bacterial and fungal strains. The presence of halogens like bromine has been associated with enhanced antimicrobial properties .
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases, which are crucial in various signaling pathways. For instance, structure-activity relationship (SAR) studies indicate that modifications in the aromatic ring can influence kinase selectivity and potency .
Case Studies
- Bruton's Tyrosine Kinase (BTK) Inhibition : A related compound exhibited potent BTK inhibitory activity with an IC50 value of 7 nM. This suggests that this compound could exhibit similar inhibitory effects on BTK, which is significant in treating B cell malignancies .
- Antioxidant Activity : Compounds structurally related to this compound have shown varying degrees of antioxidant activity. The antioxidant potential can be assessed using assays such as DPPH and ABTS, which measure radical scavenging abilities .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Biological Activity | IC50/Activity Level | Notes |
|---|---|---|---|
| This compound | Potential BTK inhibitor | TBD | Structural similarity to potent inhibitors |
| N-(2-bromobenzyl)-N-cyclopentyl-N-methylamine | Antimicrobial | Significant against Gram-positive bacteria | Enhanced by bromine substitution |
| N-(4-chlorobenzyl)-N-cyclopentyl-N-methylamine | Antioxidant | Moderate activity | Chlorine substitution affects reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
